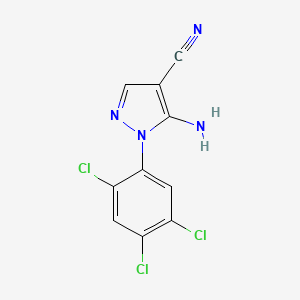
5-Amino-1-(2,4,5-trichlorophenyl)pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-(2,4,5-trichlorophenyl)pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of an amino group, a trichlorophenyl group, and a carbonitrile group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2,4,5-trichlorophenyl)pyrazole-4-carbonitrile typically involves multi-component reactions. One common method is the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction can be catalyzed by various agents such as alumina–silica-supported manganese dioxide in water . Another approach involves the use of tannic acid–functionalized silica-coated iron oxide nanoparticles as a green and magnetically separable catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of heterogeneous catalysts and environmentally benign solvents is emphasized to ensure high yields and sustainable processes. The multi-component reactions mentioned above can be scaled up for industrial applications, utilizing continuous flow reactors to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2,4,5-trichlorophenyl)pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common but can be achieved under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Catalysts like 4-carboxy-1-sulfopyridin-1-ium monozinc(II) trichloride are used under mild conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative aromatization can yield various aromatic derivatives, while substitution reactions can produce a range of substituted pyrazole derivatives.
Scientific Research Applications
5-Amino-1-(2,4,5-trichlorophenyl)pyrazole-4-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Amino-1-(2,4,5-trichlorophenyl)pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-(4-chlorophenyl)pyrazole-4-carbonitrile: This compound shares a similar pyrazole core but with a different substituent on the phenyl ring.
5-Amino-1-(3,4-dichlorophenyl)pyrazole-4-carbonitrile: Another closely related compound with different chlorine substitution patterns on the phenyl ring.
Uniqueness
5-Amino-1-(2,4,5-trichlorophenyl)pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three chlorine atoms on the phenyl ring can enhance its electron-withdrawing properties, potentially affecting its interaction with biological targets and its overall stability.
Biological Activity
Chemical Identity and Properties
5-Amino-1-(2,4,5-trichlorophenyl)pyrazole-4-carbonitrile, with the CAS number 73594-98-6, is a pyrazole derivative characterized by its unique molecular structure. The molecular formula is C10H5Cl3N4, and it has a molecular weight of 287.53 g/mol. This compound features a trichlorophenyl group, which is significant for its biological activity.
Research indicates that this compound exhibits various biological activities primarily due to its interaction with specific enzymes and cellular pathways. Its structure allows it to act as an inhibitor in several biochemical processes.
- Enzyme Inhibition : This compound has been studied for its ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis. In vitro studies have shown that it can outperform known inhibitors like brequinar and teriflunomide, suggesting potential applications in immunosuppressive therapies .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens. Its efficacy in inhibiting bacterial growth highlights its potential as an antibiotic agent .
- Antiparasitic Activity : Preliminary studies suggest that this pyrazole derivative may also exhibit activity against Plasmodium falciparum, the causative agent of malaria. However, the correlation between enzyme inhibition and antiparasitic effects remains to be fully elucidated .
Case Studies and Findings
Several studies have documented the biological activities of this compound:
- Study on DHODH Inhibition : A comprehensive study involving various pyrazole derivatives indicated that this compound significantly inhibited DHODH activity in cell-based assays, leading to reduced viral replication rates .
- Antimicrobial Testing : In a series of antimicrobial assays, the compound showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were lower than those for conventional antibiotics, indicating superior efficacy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to the presence of the trichlorophenyl group and the amino substituent on the pyrazole ring. SAR studies suggest that modifications to these groups can enhance or diminish biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased enzyme inhibition |
| Substitution at the 4-position of pyrazole | Altered antimicrobial potency |
Properties
CAS No. |
73594-98-6 |
|---|---|
Molecular Formula |
C10H5Cl3N4 |
Molecular Weight |
287.5 g/mol |
IUPAC Name |
5-amino-1-(2,4,5-trichlorophenyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C10H5Cl3N4/c11-6-1-8(13)9(2-7(6)12)17-10(15)5(3-14)4-16-17/h1-2,4H,15H2 |
InChI Key |
PILXJGWMRUILIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)N2C(=C(C=N2)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















